molecular formula C14H10O3 B14654205 9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one CAS No. 51142-93-9

9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one

Cat. No.: B14654205
CAS No.: 51142-93-9
M. Wt: 226.23 g/mol
InChI Key: XRTVSACRRXWWAZ-UHFFFAOYSA-N
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Description

9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one is a chemical compound belonging to the naphthopyran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one can be achieved through a multicomponent reaction involving 2-naphthol, aldehydes, and oxobenzenepropane (dithioates) in the presence of a catalytic amount of BF3.OEt2 under solvent-free conditions . This method is efficient and environmentally friendly, as it avoids the use of solvents.

Industrial Production Methods

Industrial production methods for this compound typically involve similar multicomponent reactions but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthopyrans, quinones, and dihydro derivatives .

Mechanism of Action

The mechanism of action of 9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one involves its interaction with various molecular targets and pathways. It is known to inhibit DNA-PK and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition leads to the disruption of cellular processes, resulting in antiproliferative and cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one is unique due to its specific hydroxyl and methyl substitutions, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

51142-93-9

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

9-hydroxy-1-methylbenzo[f]chromen-3-one

InChI

InChI=1S/C14H10O3/c1-8-6-13(16)17-12-5-3-9-2-4-10(15)7-11(9)14(8)12/h2-7,15H,1H3

InChI Key

XRTVSACRRXWWAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C3=C(C=CC(=C3)O)C=C2

Origin of Product

United States

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